2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes or receptors, leading to a change in their function .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, the compound may interact with a metal catalyst, such as palladium, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of new bonds, which can lead to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-bromophenyl compounds with hexafluoropropanol derivatives. One common method involves the use of a Grignard reagent, where 4-bromophenylmagnesium bromide reacts with hexafluoroacetone to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexafluoroacetone derivatives, while substitution reactions can produce various substituted phenyl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylacetonitrile
- 4-Bromophenylethanol
Uniqueness
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQQUQLCNCIJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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